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Compound of Interest

Compound Name: 1-Butyl-2-methyl-1H-pyrrole

Cat. No.: B15472134 Get Quote

Disclaimer: Spectroscopic data for the specific compound 1-Butyl-2-methyl-1H-pyrrole is not

readily available in public spectral databases. The data presented in this guide is a

representative dataset synthesized from the known spectroscopic characteristics of closely

related structural analogs, namely 1-butylpyrrole and 2-methylpyrrole, as well as established

principles of spectroscopic interpretation for substituted pyrroles. This guide is intended for

research and informational purposes and should not be used as a substitute for empirical data.

Introduction
1-Butyl-2-methyl-1H-pyrrole is a substituted pyrrole derivative with potential applications in

medicinal chemistry and materials science. A thorough understanding of its spectroscopic

properties is fundamental for its identification, characterization, and quality control in synthetic

processes. This technical guide provides a comprehensive overview of the expected ¹H NMR,

¹³C NMR, FT-IR, and mass spectrometry data for this compound. Detailed experimental

protocols for acquiring such data are also included, along with a visual representation of the

general spectroscopic analysis workflow.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 1-Butyl-2-methyl-1H-
pyrrole. These values are estimated based on the analysis of its structural analogs.

¹H NMR (Proton Nuclear Magnetic Resonance) Data
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Solvent: CDCl₃ Frequency: 400 MHz

Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~ 6.60 t 1H H-5

~ 6.05 t 1H H-4

~ 5.90 t 1H H-3

~ 3.85 t 2H N-CH₂-(CH₂)₂-CH₃

~ 2.20 s 3H C₂-CH₃

~ 1.70 m 2H N-CH₂-CH₂-CH₂-CH₃

~ 1.35 m 2H N-(CH₂)₂-CH₂-CH₃

~ 0.95 t 3H N-(CH₂)₃-CH₃

¹³C NMR (Carbon Nuclear Magnetic Resonance) Data
Solvent: CDCl₃ Frequency: 100 MHz

Chemical Shift (δ) (ppm) Assignment

~ 128.5 C-2

~ 120.0 C-5

~ 107.5 C-3

~ 105.0 C-4

~ 45.0 N-CH₂-(CH₂)₂-CH₃

~ 33.0 N-CH₂-CH₂-CH₂-CH₃

~ 20.0 N-(CH₂)₂-CH₂-CH₃

~ 13.8 N-(CH₂)₃-CH₃

~ 12.5 C₂-CH₃
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FT-IR (Fourier-Transform Infrared) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3100-2900 Strong
C-H stretching (aromatic and

aliphatic)

1550-1450 Medium C=C stretching (pyrrole ring)

1400-1300 Medium C-N stretching

750-700 Strong
C-H out-of-plane bending

(pyrrole ring)

Mass Spectrometry (MS) Data
Ionization Method: Electron Ionization (EI)

m/z Relative Intensity (%) Assignment

137 ~ 40 [M]⁺ (Molecular Ion)

94 100 [M - C₃H₇]⁺

80 ~ 80
[M - C₄H₉]⁺ (loss of butyl

group)

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data outlined

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
3.1.1. ¹H and ¹³C NMR

Sample Preparation: Dissolve 5-10 mg of the purified 1-Butyl-2-methyl-1H-pyrrole in

approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain

tetramethylsilane (TMS) as an internal standard (0 ppm).

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrumentation: Acquire the spectra on a 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR

spectrometer.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard single-pulse experiment.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-

32 scans.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

Typical parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and a

sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise

ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phase correction, and baseline correction. Calibrate the chemical shifts using the

TMS signal at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: As 1-Butyl-2-methyl-1H-pyrrole is expected to be a liquid at room

temperature, the neat liquid can be analyzed directly.

Instrumentation: Use a standard FT-IR spectrometer equipped with an Attenuated Total

Reflectance (ATR) accessory.

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

Sample Analysis: Place a small drop of the sample onto the ATR crystal, ensuring complete

coverage.
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Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Co-add multiple

scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent

(e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas

chromatograph (GC-MS) for separation and purification before analysis.

Ionization: Utilize Electron Ionization (EI) as the ionization source. In EI, high-energy

electrons (typically 70 eV) bombard the sample molecules, causing ionization and

fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and their abundance is recorded to generate a

mass spectrum.

Data Interpretation: Analyze the mass spectrum to identify the molecular ion peak and the

characteristic fragmentation pattern.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a

synthesized organic compound.
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General Workflow for Spectroscopic Analysis of an Organic Compound

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation
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Purification
(e.g., Chromatography, Distillation)
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(¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry

Spectral Data Analysis
(Chemical Shifts, Coupling Constants, 

Functional Groups, m/z)
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General workflow for spectroscopic analysis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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